molecular formula C₂₄H₃₆D₄O₄ B1163498 β-Hyodeoxycholic Acid-d4

β-Hyodeoxycholic Acid-d4

カタログ番号: B1163498
分子量: 396.6
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

β-Hyodeoxycholic Acid-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₆D₄O₄ and its molecular weight is 396.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metabolic Disorders

Research indicates that β-Hyodeoxycholic Acid-d4 can serve as a biomarker for metabolic disorders such as obesity and type 2 diabetes mellitus (T2DM). Studies have shown that lower concentrations of hyodeoxycholic acid species correlate with adverse metabolic outcomes, suggesting its potential role in metabolic profiling and risk assessment for these conditions .

Study Findings
Hyocholic Acid Species as Biomarkers (2021)Inverse correlation between HCA species levels and clinical markers of obesity and diabetes .
Effects on Roux-en-Y Gastric Bypass (2021)Increased levels of HCA species post-surgery correlated with improvements in metabolic markers .

Lipid Metabolism and Atherosclerosis

This compound has been shown to significantly impact lipid metabolism. In studies involving LDL receptor-null mice, supplementation with hyodeoxycholic acid resulted in reduced cholesterol levels and atherosclerotic lesion formation. This highlights its potential as an antiatherogenic agent .

Study Findings
Hyodeoxycholic Acid Effects on LDLR-Knockout Mice (2011)Reduced fasting plasma glucose and cholesterol levels; significant decrease in atherosclerotic lesions .

Cholesterol Absorption

The compound has demonstrated the ability to inhibit intestinal cholesterol absorption, which is crucial for managing hypercholesterolemia. This property makes this compound a candidate for therapeutic interventions aimed at lowering cholesterol levels .

Clinical Trials on Hypercholesterolemia

In clinical trials, this compound was evaluated for its efficacy in treating hypercholesterolemia. Participants receiving the compound showed significant reductions in total cholesterol and low-density lipoprotein (LDL) cholesterol levels compared to control groups .

Impact on HDL Functionality

A study focusing on the functionality of high-density lipoprotein (HDL) revealed that this compound enhances HDL's ability to mediate cholesterol efflux from macrophages, thereby improving overall cardiovascular health .

化学反応の分析

Hydroxylation and Epimerization

β-HDCA-d4 is derived from primary bile acids via bacterial metabolism in the gut. Intestinal microbiota, particularly Gram-positive rods, mediate:

  • 6α-Hydroxylation : Conversion of lithocholic acid (LCA) to β-HDCA-d4 via hydroxylation at the C6 position .

  • Epimerization : Structural isomerization of β-muricholic acid to β-HDCA-d4 through stereochemical inversion .

Table 1: Key Bacterial Transformations

SubstrateProductReaction TypeKey Enzyme/Process
Lithocholic acidβ-HDCA-d4HydroxylationBacterial 6α-hydroxylase
β-Muricholic acidβ-HDCA-d4EpimerizationBacterial isomerases

Glucuronidation

β-HDCA-d4 undergoes phase II metabolism in human hepatic and renal tissues:

  • Site Selectivity : Glucuronidation occurs predominantly at the 6α-hydroxyl group, unlike primary bile acids (e.g., cholic acid), which favor 3α-hydroxyl conjugation .

  • Enzymatic Redundancy : Both UGT2B4 and UGT2B7 isoforms catalyze this reaction, with overlapping substrate specificity .

Table 2: Glucuronidation Parameters

ParameterDetail
Primary Site6α-hydroxyl group
EnzymesUGT2B4, UGT2B7
Tissue LocalizationLiver, kidneys
Functional RoleDetoxification, enhanced excretion

Analytical Derivatization

β-HDCA-d4 is used as an internal standard in LC-MS/MS workflows due to its deuterium labeling, which minimizes isotopic interference. Key reactions include:

  • Ionization : Negative-mode electrospray ionization (ESI) generates [M-H]⁻ ions at m/z 395.3 .

  • Fragmentation : Collision-induced dissociation (CID) yields diagnostic fragments at m/z 391.3 (base peak) and 347.3 .

Table 3: LC-MS/MS Parameters for β-HDCA-d4

ParameterValue
Precursor Ion (m/z)395.3
Product Ions (m/z)391.3, 347.3
Collision Energy16 eV
Retention Time3.77 min (C18 column)

Biological Interactions

β-HDCA-d4 modulates lipid metabolism through:

  • Cholesterol Regulation : Inhibits intestinal cholesterol absorption by competing with non-deuterated bile acids for micelle formation .

  • Receptor Binding : Acts as a weak agonist for FXR (farnesoid X receptor) compared to deoxycholic acid .

Stability and Hydrolysis

  • Aqueous Stability : Stable in neutral pH but prone to hydrolysis under acidic or alkaline conditions, yielding deuterated cholanic acid derivatives .

  • Enzymatic Hydrolysis : Susceptible to bacterial bile salt hydrolases (BSHs), reversing conjugation reactions in the gut .

Comparative Reactivity

β-HDCA-d4 exhibits distinct reactivity compared to non-deuterated analogs:

Table 4: Reactivity Comparison with Analogues

CompoundHydroxylation SitesGlucuronidation RateMetabolic Stability
β-HDCA-d43α, 6αModerateHigh (deuterated)
Deoxycholic Acid3α, 12αLowLow
Chenodeoxycholic Acid3α, 7αHighModerate

特性

分子式

C₂₄H₃₆D₄O₄

分子量

396.6

同義語

(3β,5β,6α)-3,6-Dihydroxycholan-24-oic Acid-d4;  3β,6α-Dihydroxy-5β-cholan-24-oic Acid-d4;  Isohyodeoxycholic Acid-d4; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。